3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)-
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Overview
Description
SC 23133 is an antimineralocorticoid that is known to induce a marked but reversible inhibition of aldosterone biosynthesis.
Scientific Research Applications
Aldosterone Antagonism
A study by Weier and Hofmann (1975) explored esters of 17-hydroxy-3-oxo-17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-gamma-lactone as aldosterone antagonists. They synthesized various esters showing significant oral and subcutaneous activity, providing insights into the structure-activity relationships of these compounds (Weier & Hofmann, 1975).
Enzymatic Hydroxylation
Fan Wei-ping (2004) conducted a study on the enzymatic C_(11) α-hydroxylation of steroid, specifically focusing on 3 oxo 4,6 diene Pregna 17 alpha hydroxy 21 carboxylic acid gamma lactone. The study highlighted the effect of carbon source supply methods on hydroxylase activity and conversion rates of C 11 α hydroxylation (Fan Wei-ping, 2004).
Steroid Synthesis and Modifications
The work of Megges et al. (1997) on the nitration of canrenone, a compound derived from 3-Oxo-17 alpha-pregna-4,6-diene-21,17-carbolactone, shed light on the synthesis and reaction pathways of related steroids. This study provided insights into the structural changes and enhanced inhibitory activity against Na+/K(+)-ATPase (Megges et al., 1997).
Estrogenic Properties of Derivatives
Lefebvre and Revesz (1975) investigated the estrogenic properties of lactones and anhydrides derived from 17alpha-[3-furyl]estradiol derivatives. They found that only certain lactones retained the same degree and profile of estrogenic activity as the starting materials, which are structurally related to the compound (Lefebvre & Revesz, 1975).
Structural Elucidation and Synthesis
Studies like those by Ying Ming (2003) on the separation and structure elucidation of minute impurities in pregnadienolone acetate contribute to our understanding of the structural complexity and synthesis pathways of related compounds (Ying Ming, 2003).
Properties
CAS No. |
40574-52-5 |
---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.49 |
IUPAC Name |
(1'R,2'R,4'R,5R,10'R,11'S,14'S,18'S)-10',14'-dimethylspiro[oxolane-5,15'-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene]-2,7'-dione |
InChI |
InChI=1S/C23H30O3/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22)10-6-19(25)26-23/h11,14-17,20H,3-10,12H2,1-2H3/t14-,15+,16+,17+,20-,21-,22+,23-/m1/s1 |
InChI Key |
RRHHMFQGHCFGMH-VAFIVCJBSA-N |
SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC 23133; SC-23133; SC23133; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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